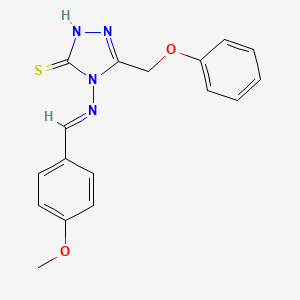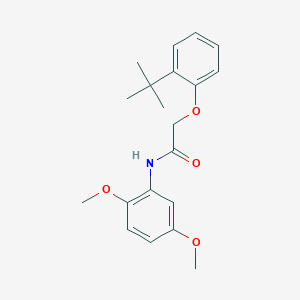![molecular formula C15H13BrN2O3 B5529349 2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide](/img/structure/B5529349.png)
2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenoxy group attached to an acetylamino benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide typically involves the reaction of 2-bromophenol with chloroacetyl chloride to form 2-(2-bromophenoxy)acetyl chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and are carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted benzamides, while oxidation reactions can produce quinones .
Applications De Recherche Scientifique
2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetylamino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[2-(3-Bromophenoxy)acetyl]amino]benzamide
- 2-[[2-(4-Bromophenoxy)acetyl]amino]benzamide
- 2-[[2-(2-Chlorophenoxy)acetyl]amino]benzamide
Uniqueness
2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide is unique due to the specific position of the bromine atom on the phenoxy group, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
2-[[2-(2-bromophenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-11-6-2-4-8-13(11)21-9-14(19)18-12-7-3-1-5-10(12)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUANGSMSVCKNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-butyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5529267.png)
![2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5529281.png)
![4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5529284.png)
![(1,1-dimethyl-2-{3-[4-methyl-5-(1-piperidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}ethyl)amine dihydrochloride](/img/structure/B5529296.png)



![2-(2-methylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide](/img/structure/B5529321.png)
![N-[(E)-(2-propoxynaphthalen-1-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5529325.png)

![3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5529338.png)
![1-benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5529343.png)
![2-[4-(4-morpholinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5529354.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5529370.png)
